Cas no 110549-03-6 (3H-[1]Benzopyrano[3,4-b]pyrano[2,3-h][1]benzopyran-7(7aH)-one,13,13a-dihydro-7a-hydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aS,13aS)-)
![3H-[1]Benzopyrano[3,4-b]pyrano[2,3-h][1]benzopyran-7(7aH)-one,13,13a-dihydro-7a-hydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aS,13aS)- structure](https://it.kuujia.com/scimg/cas/110549-03-6x500.png)
110549-03-6 structure
Nome del prodotto:3H-[1]Benzopyrano[3,4-b]pyrano[2,3-h][1]benzopyran-7(7aH)-one,13,13a-dihydro-7a-hydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aS,13aS)-
3H-[1]Benzopyrano[3,4-b]pyrano[2,3-h][1]benzopyran-7(7aH)-one,13,13a-dihydro-7a-hydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aS,13aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3H-[1]Benzopyrano[3,4-b]pyrano[2,3-h][1]benzopyran-7(7aH)-one,13,13a-dihydro-7a-hydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aS,13aS)-
- 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-7a-hydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aS-cis)-
- 3H-[1]Benzopyrano[3,4-b]pyrano[2,3-h][1]benzopyran-7(7aH)-one,13,13a-dihydro-7a-hydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aS,13
- 110549-03-6
- 7a-Hydroxy-9,10-dimethoxy-3,3-dimethyl-13,13a-dihydro-3H-pyrano[2',3':7,8][1]benzopyrano[2,3-c][1]benzopyran-7(7aH)-one
- DTXSID70911735
-
- Inchi: InChI=1S/C23H22O7/c1-22(2)8-7-12-15(30-22)6-5-13-20(12)29-19-11-28-16-10-18(27-4)17(26-3)9-14(16)23(19,25)21(13)24/h5-10,19,25H,11H2,1-4H3/t19-,23-/m0/s1
- Chiave InChI: AQBZCCQCDWNNJQ-CVDCTZTESA-N
- Sorrisi: COC1=CC2=C([C@@]3([C@H](CO2)OC2=C4C=CC(C)(C)OC4=CC=C2C3=O)O)C=C1OC
Proprietà calcolate
- Massa esatta: 410.13656
- Massa monoisotopica: 410.137
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 30
- Conta legami ruotabili: 2
- Complessità: 720
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 83.4Ų
Proprietà sperimentali
- Densità: 1.341
- Punto di ebollizione: 623.4°C at 760 mmHg
- Punto di infiammabilità: 219.3°C
- Indice di rifrazione: 1.613
- PSA: 83.45
3H-[1]Benzopyrano[3,4-b]pyrano[2,3-h][1]benzopyran-7(7aH)-one,13,13a-dihydro-7a-hydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aS,13aS)- Letteratura correlata
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
110549-03-6 (3H-[1]Benzopyrano[3,4-b]pyrano[2,3-h][1]benzopyran-7(7aH)-one,13,13a-dihydro-7a-hydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aS,13aS)-) Prodotti correlati
- 72458-85-6(3H-Bis(1)benzopyrano(3,4-b:6,5-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)-)
- 76-80-2(Tephrosin)
- 522-17-8(Deguelin)
- 82-09-7(α-Toxicarol)
- 1823927-24-7(2-(2-Bicyclo[2.2.2]octanyl)ethanol)
- 2171416-61-6(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-imidazol-5-yl)propanamidopentanoic acid)
- 1705890-62-5(4-(pyridine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane)
- 1006320-16-6(3-3-(trifluoromethyl)-1H-pyrazol-1-ylpentan-1-amine)
- 1314904-55-6(1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-one)
- 2580224-25-3(tert-butyl 2-oxa-5-azabicyclo4.1.0heptane-7-carboxylate)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso